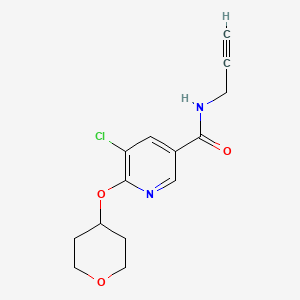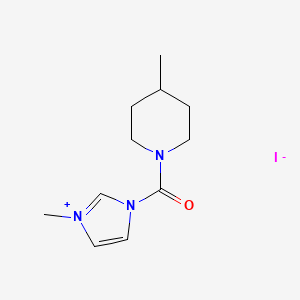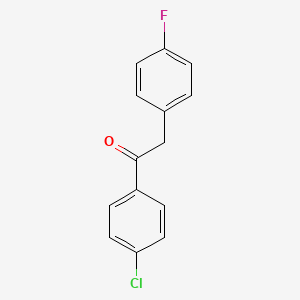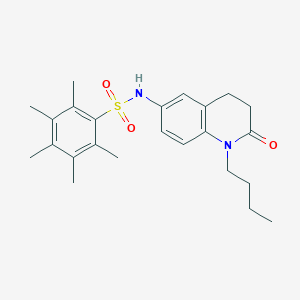
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H27F3N4O3 and its molecular weight is 440.467. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-tumor Agents
Compounds with pyrazole and pyrimidine derivatives, similar in structure to the queried chemical, have been synthesized and shown significant effects in mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). These studies highlight the potential of such compounds in developing anti-cancer medications (Nassar, Atta-Allah, & Elgazwy, 2015).
Molecular Structure and Vibrational Spectra
Research on compounds with urea derivatives has focused on their molecular structure, vibrational spectra, and potential applications in non-linear optical applications due to their high hyperpolarizability compared to urea. This suggests the compound's utility in materials science, especially in technologies requiring specific optical properties (Al-Abdullah et al., 2014).
Corrosion Inhibition
Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical's potential in protective coatings and materials engineering. The effectiveness of these compounds in preventing corrosion suggests their importance in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown high antibacterial activities, indicating the potential of similar compounds in developing new antibiotics or disinfectants (Azab, Youssef, & El‐Bordany, 2013).
Synthesis and Chemical Reactions
Research has also been conducted on the synthesis of various urea derivatives and their subsequent reactions, demonstrating the compound's versatility in chemical synthesis and the potential for creating a wide range of substances with varying properties. This includes the development of cyclic ureas and their implications in pharmaceutical research (Thalluri, Manne, Dev, & Mandal, 2014).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O3/c1-30-17-8-7-15(13-18(17)31-2)14-25-20(29)28(16-5-3-4-6-16)12-11-27-10-9-19(26-27)21(22,23)24/h7-10,13,16H,3-6,11-12,14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDWFGCIMLOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2665734.png)


![methyl 2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2665739.png)
![4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2665740.png)
![N-(sec-butyl)-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2665742.png)
![Ethyl 4-oxo-3-phenyl-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665746.png)
![7-Azabicyclo[4.2.0]octan-8-one](/img/structure/B2665747.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2665749.png)
![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B2665751.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2665754.png)

![[(3-Carbamoylthiophen-2-yl)carbamoyl]methyl 3-methylfuran-2-carboxylate](/img/structure/B2665756.png)